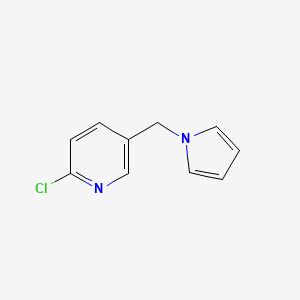
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone, also known as CP-690,550, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. CP-690,550 is a Janus kinase (JAK) inhibitor that has been shown to have anti-inflammatory and immunosuppressive effects. In
Aplicaciones Científicas De Investigación
Antimicrobial Agents
- Piperazinyl Oxazolidinone Antibacterial Agents : A study described the synthesis and evaluation of piperazinyl oxazolidinones containing heteroaromatic rings, showing significant antimicrobial properties against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (J. Tucker et al., 1998) source.
- Pyrimidinone and Oxazinone Derivatives : Another research focused on creating pyrimidinone and oxazinone derivatives as antimicrobial agents, demonstrating good antibacterial and antifungal activities comparable to reference drugs (A. Hossan et al., 2012) source.
Anticancer Agents
- Pyrazole Derivatives : A study on the synthesis of pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, identified compounds with high anticancer activity, surpassing the reference drug doxorubicin in efficacy (H. Hafez et al., 2016) source.
- Oxazole Clubbed Pyridyl-pyrazolines : Research into 1,3-oxazole clubbed pyridyl-pyrazolines for their anticancer and antimicrobial activities revealed compounds with significant potential, supported by molecular docking studies (Kanubhai D. Katariya et al., 2021) source.
Mecanismo De Acción
Target of Action
The primary target of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The activation of GPR119 by (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone affects the insulin and incretin pathways . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Pharmacokinetics
It was noted that in a single ascending dose study in normal healthy humans, there was a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
The result of the action of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is the stimulation of glucose-dependent insulin release and the promotion of incretin GLP-1 secretion . This leads to better control of plasma glucose levels .
Action Environment
The action of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone, like many other drugs, can be influenced by various environmental factors.
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c1-9-18-12(8-22-9)13(20)19-4-2-3-11(7-19)21-14-16-5-10(15)6-17-14/h5-6,8,11H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCTXEKPWJCEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride](/img/structure/B2717929.png)

![2-Chloro-1-[4-(3-chloro-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2717931.png)





![3-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2717943.png)
![N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2717944.png)
![3-Methyl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2717947.png)


